

Application Notes and Protocols for Recombinant Mohawk (Mkx) Protein Purification

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Compound of Interest

Compound Name: Mhlwaak

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Introduction

Mohawk (Mkx) is a member of the TALE (Three Amino Acid Loop Extension) superclass of atypical homeodomain transcription factors. It plays a crucial role as a transcriptional repressor in various developmental processes, including the formation of tendons, ligaments, and skeletal muscle.[1][2] Emerging research has highlighted its involvement in muscle repair and the modulation of the inflammatory environment.[3] Furthermore, Mohawk has been shown to influence the tenogenesis of mesenchymal stem cells through the activation of the TGF β signaling pathway, making it a protein of significant interest for regenerative medicine and drug development.[3][4] This document provides a detailed protocol for the expression and purification of recombinant Mohawk protein, an essential step for in-depth functional and structural studies.

Data Presentation

Table 1: Recombinant Mohawk Protein Purification Summary

Purification Step	Total Protein (mg)	Mohawk Protein (mg)	Purity (%)	Yield (%)
Cleared Lysate	1500	45	~3%	100%
Ni-NTA Affinity Chromatography	50	40	>90%	89%
Size Exclusion Chromatography	25	22	>98%	49%
Final Purified Protein	22	22	>98%	49%

Note: The values presented in this table are representative examples based on typical purification of His-tagged recombinant transcription factors and may vary depending on experimental conditions.

Experimental Protocols

Recombinant Mohawk Expression in *E. coli*

This protocol describes the expression of N-terminally His-tagged human Mohawk protein in an *E. coli* expression system.

Materials:

- pET-based expression vector containing the human Mohawk (MKX) gene with an N-terminal 6xHis-tag.
- *E. coli* BL21(DE3) competent cells.
- Luria-Bertani (LB) broth and agar plates.
- Appropriate antibiotic (e.g., Kanamycin).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Protocol:

- **Transformation:** Transform the Mohawk expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
- **Starter Culture:** Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- **Large-Scale Culture:** Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- **Induction:** To mitigate potential toxicity and enhance solubility of the Mohawk transcription factor, lower the culture temperature to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- **Expression:** Continue to incubate the culture for 16-20 hours at the reduced temperature with shaking.
- **Harvesting:** Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Mohawk Protein

This protocol details a two-step chromatography procedure for purifying His-tagged Mohawk protein.

Materials:

- **Lysis Buffer:** 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I.
- **Wash Buffer:** 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
- **Elution Buffer:** 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
- **Size Exclusion Chromatography (SEC) Buffer:** 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
- **Ni-NTA Agarose resin.**

- Chromatography columns.

Protocol:

A. Cell Lysis and Clarification

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes to facilitate enzymatic lysis.
- Sonicate the cell suspension on ice to ensure complete lysis and to shear genomic DNA.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble Mohawk protein.

B. Affinity Chromatography (IMAC)

- Equilibrate a Ni-NTA agarose column with Lysis Buffer (without lysozyme and DNase I).
- Load the clarified supernatant onto the equilibrated column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged Mohawk protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

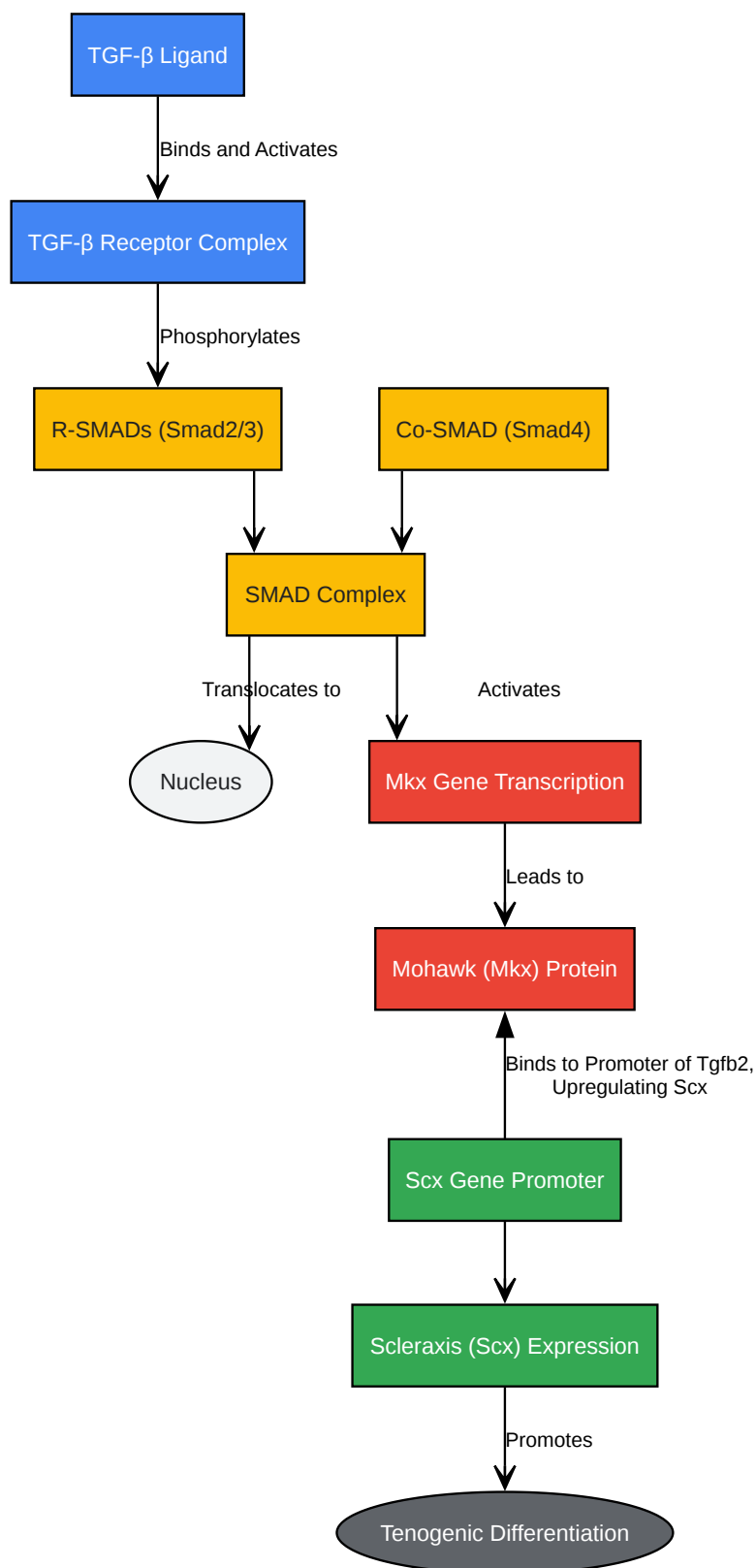
C. Size Exclusion Chromatography (Polishing Step)

- Pool the fractions from the affinity chromatography step that contain the Mohawk protein.
- Concentrate the pooled fractions to a suitable volume using a centrifugal filter unit.
- Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
- Load the concentrated protein sample onto the SEC column.
- Run the chromatography and collect fractions.

- Analyze the fractions by SDS-PAGE to identify those containing pure Mohawk protein.
- Pool the pure fractions, determine the protein concentration, and store at -80°C.

Visualizations

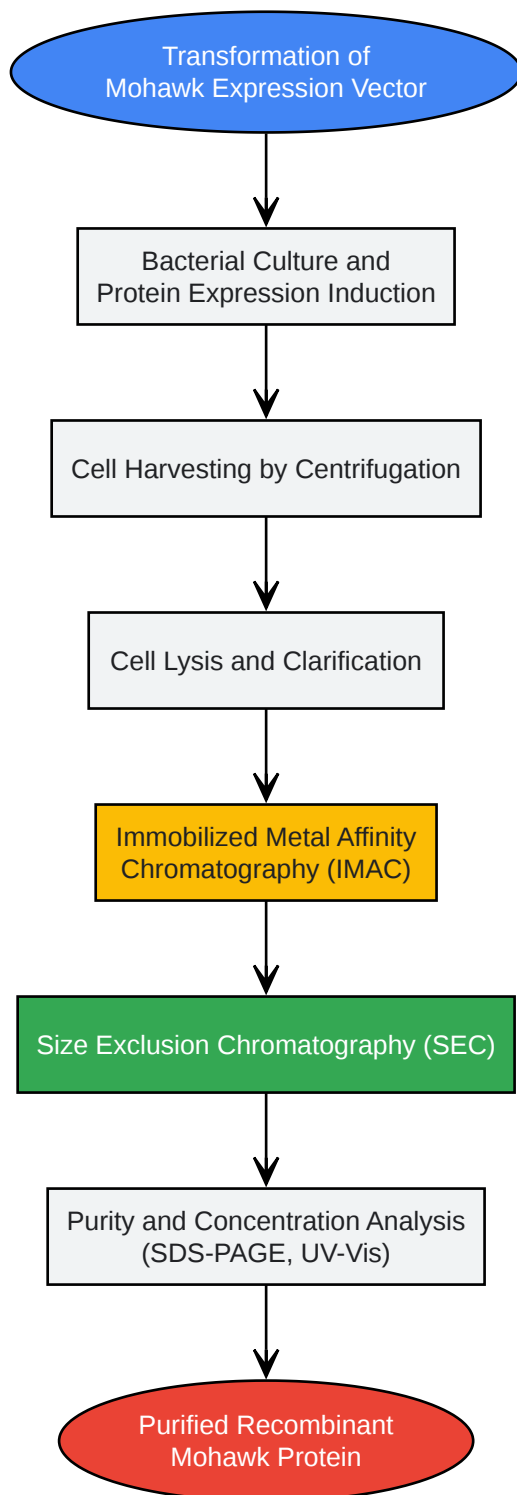
Mohawk-Mediated Signaling Pathway



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Caption: Mohawk's role in the TGF-β signaling pathway.

Experimental Workflow for Recombinant Mohawk Purification



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Caption: Workflow for recombinant Mohawk protein purification.

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References

- 1. The Atypical Homeodomain Transcription Factor Mohawk Controls Tendon Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mohawk homeobox gene is a critical regulator of tendon differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mohawk promotes the tenogenesis of mesenchymal stem cells through activation of the TGF β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MKX mohawk homeobox [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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